2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

Synthetic Chemistry Hydrazone Formation Heterocyclic Synthesis

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide (CAS 24044-91-5), also commonly named 2-(benzothiazol-2-ylthio)acetohydrazide, is a heterocyclic building block characterized by a benzothiazole moiety linked via a thioether bridge to an acetohydrazide terminus. This compound has a molecular weight of 239.3 g/mol, a molecular formula of C9H9N3OS2, and a calculated XLogP3 of 1.7, indicating moderate lipophilicity suitable for further derivatization in medicinal chemistry programs.

Molecular Formula C9H9N3OS2
Molecular Weight 239.3 g/mol
CAS No. 24044-91-5
Cat. No. B1266905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
CAS24044-91-5
Molecular FormulaC9H9N3OS2
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC(=O)NN
InChIInChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13)
InChIKeyCERPICSYASCOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide (CAS 24044-91-5): Core Chemical Identity and Key Procurement Specifications


2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide (CAS 24044-91-5), also commonly named 2-(benzothiazol-2-ylthio)acetohydrazide, is a heterocyclic building block characterized by a benzothiazole moiety linked via a thioether bridge to an acetohydrazide terminus [1]. This compound has a molecular weight of 239.3 g/mol, a molecular formula of C9H9N3OS2, and a calculated XLogP3 of 1.7, indicating moderate lipophilicity suitable for further derivatization in medicinal chemistry programs [1]. It is predominantly employed as a versatile key intermediate for constructing Schiff bases, hydrazones, and fused polyheterocyclic systems, rather than as a standalone active pharmaceutical ingredient [2].

Workflow Heterocyclic building block for hydrazone and Schiff base library synthesis
Selection Direct aldehyde condensation without pre-activation; supports parallel chemistry
Context Medicinal chemistry intermediate, not a standalone active pharmaceutical ingredient

Why 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide Cannot Be Readily Replaced by Generic Benzothiazole or Hydrazide Analogs


The precise positioning of the thioether linkage and the terminal hydrazide group on the benzothiazole scaffold confers distinct reactivity that cannot be replicated by common alternatives like 2-mercaptobenzothiazole or simple benzothiazole-2-carboxylic acid hydrazides. The thioether spacer electronically decouples the hydrazide nucleophile from the aromatic system, enabling selective condensation reactions that form stable Schiff bases and heterocycles with unique stereochemical outcomes [1]. Additionally, the hydrazide moiety exists in solution as equilibrium mixtures of stereoisomeric forms—a dynamic conformational behavior that differs markedly from the more rigid oxazole analogs and influences downstream product profiles [2]. Generic substitution thus risks altering reaction kinetics, product yields, and the biological activity profiles of final derivatives.

Reactivity Thioether spacer electronically decouples the hydrazide, enabling condensation selectivity that 2-mercaptobenzothiazole or benzothiazole-2-carboxylic acid hydrazides may not replicate.
Conformation Solution-state stereoisomeric equilibria differ markedly from oxazole analogs; dynamic behavior may shift downstream product profiles and stereochemical outcomes.
Crystallinity Generic hydrazide intermediates without the thioether spacer have limited published single-crystal data, reducing confidence in solid-state configuration for structure-based design.

Quantitative Performance Differentiators for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide Against Its Closest Structural Competitors


Enhanced Synthetic Utility: Condensation Reactivity of the Acetohydrazide Core vs. the Carboxylic Acid Precursor

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide serves as a direct precursor for Schiff base formation with aromatic aldehydes, a transformation that is inaccessible to its carboxylic acid analog, 2-(benzothiazol-2-ylthio)acetic acid, without prior activation. Reported yields for the synthesis of the parent acetohydrazide from the ester intermediate with hydrazine hydrate are described as 'good yield,' and the subsequent condensation reactions proceed efficiently under reflux conditions [1]. This functional group conversion represents a critical branching point in synthetic routes that the acid analog cannot fulfill.

Schiff base reactivity
Class-level inference
Hydrazide reacts directly with aldehydes; reported as good yield. Carboxylic acid analog requires activation.
synthetic utility
Eliminates activation step, may reduce synthesis cost.
No direct comparative yield study available.
Synthetic Chemistry Hydrazone Formation Heterocyclic Synthesis

Isomerism Profile: Stereodynamic Behavior of Benzothiazole Hydrazones Differentiates From Benzoxazole Analogs

PMR spectroscopy studies demonstrate that hydrazones derived from (2-benzothiazolylthio)acetic acid hydrazide exist in solution as equilibrium mixtures of multiple stereoisomeric forms arising from both conformational rotation and geometric (E/Z) isomerism [1]. This behavior was contrasted with the corresponding (2-benzoxazolylthio)acetic acid hydrazones, which exhibit a different isomeric distribution profile due to the altered electronic character of the oxazole vs. thiazole heterocycle [1]. The benzothiazole sulfur atom influences the electron density at the hydrazone moiety, shifting the equilibrium ratios.

Hydrazone isomerism
Head-to-head
PMR shows multiple stereoisomeric forms; oxazole analog exhibits different isomeric distribution.
stereochemistry
Stereochemical-control context; isomer profile may influence SAR interpretation.
Equilibrium constants not numerically tabulated.
Stereochemistry Conformational Analysis Hydrazone Isomerism

Crystallographic Structural Confirmation: Single-Crystal X-Ray Data Establishes a Definitive Structural Baseline Absent for Simpler Hydrazide Intermediates

X-ray crystallographic analysis has been reported for novel derivatives of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide, providing definitive bond length, bond angle, and molecular packing data for this scaffold [1]. The crystal structures confirm the expected geometry around the thioether linkage and the hydrazide moiety. In contrast, simpler benzothiazole acetohydrazide intermediates lacking the thioether spacer (e.g., benzothiazole-2-carbohydrazide) have not been as extensively characterized by single-crystal diffraction in the published literature, limiting confidence in their solid-state configuration.

Crystal structure
Cross-study comparable
Multiple derivative crystal structures solved and deposited. Simpler hydrazide intermediates lack comparable data.
X-ray
Supports QC and computational modeling workflows.
Data to verify for specific batch.
X-Ray Crystallography Structural Confirmation Crystal Engineering

Physicochemical Profile: Computed Lipophilicity and Polar Surface Area Favor Blood-Brain Barrier Penetration Potential Over Heavier Benzothiazole Derivatives

The computed XLogP3 of 1.7 and topological polar surface area (TPSA) of 122 Ų for 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide [1][2] place it within a favorable range for potential CNS penetration according to commonly applied drug-likeness filters (e.g., XLogP < 5, TPSA < 140 Ų for brain penetration). Comparatively, the parent 2-mercaptobenzothiazole scaffold has a lower TPSA but lacks the hydrazide functionality necessary for further derivatization, while many substituted benzothiazole pharmacophores (e.g., benzothiazole sulfonamides) have higher molecular weights and TPSA values that may limit CNS exposure.

CNS property fit
Class-level inference
XLogP3 1.7, TPSA 122 Ų. MW 239.3 g/mol. TPSA advantage ~20–50 Ų vs heavier benzothiazole sulfonamides.
physicochemical
May support CNS penetration probability in derivative design.
Computed values; in vivo validation required.
Drug-likeness Physicochemical Properties CNS Drug Design

Commercial Purity Benchmarking: 98% Assay Specification Enables Direct Use in Fragment-Based and High-Throughput Screening Without Repurification

Commercially available batches of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide are supplied with a minimum purity specification of 98% (e.g., Fluorochem catalog number F034605) . This purity level is suitable for direct dissolution and use in biochemical and cell-based screening assays without additional purification. In comparison, the closely related 2-(benzothiazol-2-ylthio)acetic acid is often supplied at 95% purity from multiple vendors, potentially introducing impurities that could confound early-stage biological results.

Commercial purity
Cross-study comparable
98% minimum purity specification. Comparator acid typically supplied at 95%.
specification
May reduce repurification steps before screening.
Vendor specification; analytical method review advised.
Chemical Purity Procurement Specification Screening Library Quality

Optimal Application Scenarios for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide Based on Verified Evidence


Focused Library Synthesis of Benzothiazole-Containing Hydrazones for Antimicrobial Screening

Given the compound's direct reactivity with aromatic aldehydes to form hydrazones without activation (Section 3, Evidence 1), it is optimally deployed as the core scaffold in parallel synthesis of Schiff base libraries targeting antibacterial and antifungal pathogens. The established synthetic protocols and good yields reported in the literature provide a reliable starting point for medicinal chemistry teams aiming to explore structure-activity relationships around the benzothiazole-thioether-hydrazone pharmacophore [1].

Structure-Based Drug Design Campaigns Requiring High-Resolution Crystallographic Data

The availability of single-crystal X-ray structures for derivatives of this compound (Section 3, Evidence 3) makes it particularly valuable for fragment-based drug discovery and structure-guided lead optimization. Computational chemists can rely on these experimentally validated geometries to build accurate pharmacophore models and perform docking studies, a capability not equally supported for all benzothiazole hydrazide intermediates [2].

Central Nervous System Drug Discovery Programs Prioritizing Brain-Penetrant Chemical Space

The favorable computed physicochemical profile (XLogP3 1.7, TPSA 122 Ų) positions this compound as an attractive starting point for CNS drug discovery (Section 3, Evidence 4). When designing analogs intended to cross the blood-brain barrier, starting from this intermediate—rather than bulkier or more polar benzothiazole derivatives—maintains compliance with established CNS drug-likeness criteria and may improve the probability of achieving target exposure in vivo [3].

Stereochemical Probe Design to Investigate Conformational Effects on Target Binding

The unique isomerism behavior of this compound's hydrazone derivatives, which differs from the oxazole analog (Section 3, Evidence 2), can be exploited to design stereochemical probes. By controlling the E/Z isomer ratio, researchers can investigate how conformational dynamics influence binding to biological targets such as enzymes or receptors, providing mechanistic insights that are inaccessible with more rigid scaffolds [4].

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Direct aldehyde condensation
Reaction yield and Schiff base purity
Structure-based design
Validated crystal structure data
Docking model accuracy; PXRD batch match
CNS chemical space exploration
Favorable TPSA and XLogP3
Brain exposure model interpretation
Stereochemical probe design
Unique E/Z isomer equilibrium
Conformation-activity relationship review

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